Macrocyclic inhibitor

Catalog No.
S11257463
CAS No.
M.F
C17H19N7O
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Macrocyclic inhibitor

Product Name

Macrocyclic inhibitor

IUPAC Name

2,4,5,8,14,16,23-heptazatetracyclo[13.7.1.13,6.017,22]tetracosa-1(23),3,6(24),15,17,19,21-heptaen-7-one

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H19N7O/c25-16-13-10-14(24-23-13)21-15-11-6-2-3-7-12(11)20-17(22-15)19-9-5-1-4-8-18-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,18,25)(H3,19,20,21,22,23,24)

InChI Key

XBWKVZHZUZNMJE-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)NCC1

Macrocyclic inhibitors represent a class of compounds characterized by their large, cyclic molecular structures, typically comprising 12 or more atoms in the ring. These compounds are derived from either natural products or synthesized from acyclic precursors, and they have gained significant attention in medicinal chemistry due to their unique ability to interact with biological targets that are often difficult to modulate with traditional small molecules. The cyclic nature of these inhibitors allows for enhanced binding interactions, leading to improved selectivity and potency against various biological targets, particularly proteins involved in critical cellular processes such as signaling and cell division .

That facilitate the formation of the cyclic structure. Common methods include:

  • Ring-closing reactions: These can be achieved through various strategies such as cyclization via peptide coupling, cycloadditions, or using bifunctional linkers that promote intramolecular reactions.
  • Click chemistry: A versatile approach that allows for the rapid synthesis of macrocycles by forming covalent bonds between compatible functional groups.
  • Metal-catalyzed reactions: These reactions can assist in forming macrocyclic structures by facilitating bond formation under mild conditions, thus improving yields and selectivity .

The choice of reaction often depends on the desired properties of the final compound, including size, rigidity, and functionalization.

Macrocyclic inhibitors have demonstrated notable biological activities across various therapeutic areas. Their ability to inhibit protein-protein interactions and target specific enzymes makes them valuable in treating diseases such as cancer, infectious diseases, and metabolic disorders. For example:

  • Kinase inhibitors: Several macrocyclic compounds have been developed to inhibit kinases involved in cancer progression. The structural complexity of these inhibitors allows for selective binding to the ATP-binding sites of kinases, resulting in potent inhibition .
  • Antimicrobial activity: Certain macrocycles derived from natural products have shown efficacy against bacterial infections by disrupting essential bacterial processes .

The unique binding properties of macrocyclic inhibitors often lead to improved pharmacokinetic profiles compared to their acyclic counterparts.

The synthesis of macrocyclic inhibitors can be approached through several methodologies:

  • Natural Product Derivation: Many macrocycles are inspired by natural products and involve extracting and modifying existing compounds.
  • Combinatorial Chemistry: This method allows for the rapid synthesis of diverse macrocyclic libraries through automated processes.
  • Rational Design: Utilizing computational methods to predict favorable linker structures and optimize binding affinities based on known target interactions .
  • Deep Learning Approaches: Recent advancements include using deep learning algorithms to explore chemical space for potential macrocyclic analogs, enhancing the efficiency of drug discovery processes .

Macrocyclic inhibitors find applications in various fields:

  • Pharmaceutical Development: They are increasingly used in drug discovery programs targeting difficult-to-drug proteins such as kinases and G-protein coupled receptors.
  • Biotechnology: Macrocycles are employed as tools for studying protein interactions and cellular pathways due to their specificity and stability.
  • Therapeutics: Approved drugs like Lorlatinib and Glecaprevir exemplify successful applications of macrocyclic inhibitors in treating cancers and viral infections .

Studies on macrocyclic inhibitors often focus on their interactions with specific biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are commonly employed to elucidate binding modes and affinities. For instance:

  • Protein Crystallography: This method has been pivotal in determining the three-dimensional structures of macrocycle-target complexes, providing insights into their mechanism of action .
  • Surface Plasmon Resonance: Utilized to measure binding kinetics and affinities between macrocyclic inhibitors and their targets.

These studies help refine the design of new compounds with enhanced efficacy.

Several compounds share similarities with macrocyclic inhibitors but differ in structure or function. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological TargetUnique Features
CyclosporinCyclic PeptideImmunophilinHigh variability in bioavailability
EverolimusMacrolidemTORUsed as an immunosuppressant
FK506 (Tacrolimus)MacrolideImmunophilinPotent immunosuppressive effects
VenetoclaxSmall MoleculeBCL-2Selective BCL-2 inhibitor for chronic lymphocytic leukemia
DaptomycinCyclic LipopeptideBacterial Cell MembraneEffective against Gram-positive bacteria

Macrocyclic inhibitors stand out due to their larger size, which allows them to engage more effectively in complex biological environments compared to smaller molecules or linear peptides.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

337.16510826 g/mol

Monoisotopic Mass

337.16510826 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-08

Explore Compound Types